molecular formula C5H7NO3S B6279304 4-methylfuran-3-sulfonamide CAS No. 1861500-71-1

4-methylfuran-3-sulfonamide

Cat. No. B6279304
CAS RN: 1861500-71-1
M. Wt: 161.2
InChI Key:
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Description

4-Methylfuran-3-sulfonamide, also known as 4-MF-3-SO2NH2, is an organic compound that is widely used in the scientific community for its unique properties. It is a colorless, odorless, and water-soluble compound that has been used in a variety of laboratory experiments. 4-MF-3-SO2NH2 is a useful tool for the synthesis of various compounds, and it has also been used for various biochemical and physiological studies.

Scientific Research Applications

4-methylfuran-3-sulfonamide2 has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including heterocyclic compounds, polymers, and other organic compounds. It has also been used in studies of the biochemical and physiological effects of drugs and other compounds. Additionally, 4-methylfuran-3-sulfonamide2 has been used to study enzyme inhibition, metabolic pathways, and other biological processes.

Mechanism of Action

4-methylfuran-3-sulfonamide2 is believed to act as an inhibitor of certain enzymes, including those involved in the metabolism of drugs and other compounds. It is thought to interact with the active site of the enzyme, preventing the binding of the substrate and thus inhibiting the enzyme’s activity. Additionally, 4-methylfuran-3-sulfonamide2 is thought to act as a competitive inhibitor, meaning that it can bind to the enzyme’s active site and prevent the binding of other molecules.
Biochemical and Physiological Effects
4-methylfuran-3-sulfonamide2 has been used in studies of the biochemical and physiological effects of drugs and other compounds. It has been found to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of drugs and other compounds. Additionally, 4-methylfuran-3-sulfonamide2 has been found to affect the activity of certain hormones, such as cortisol and serotonin, and can also affect the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

4-methylfuran-3-sulfonamide2 has several advantages for use in laboratory experiments. It is a water-soluble compound, making it easy to work with in aqueous solutions. Additionally, it is relatively stable and has a low toxicity, making it safe to work with. However, 4-methylfuran-3-sulfonamide2 does have some limitations for use in laboratory experiments. It can be difficult to synthesize in large quantities, and it can be expensive to purchase in bulk. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis reactions.

Future Directions

There are several potential future directions for the use of 4-methylfuran-3-sulfonamide2. For example, it could be used in the synthesis of new drugs and other compounds, and it could be used to study the biochemical and physiological effects of existing drugs and other compounds. Additionally, it could be used in studies of enzyme inhibition, metabolic pathways, and other biological processes. Finally, 4-methylfuran-3-sulfonamide2 could be used to develop new methods for the synthesis of heterocyclic compounds, polymers, and other organic compounds.

Synthesis Methods

4-methylfuran-3-sulfonamide2 can be synthesized from the reaction of 4-methylfuran and 3-sulfonamide. The reaction begins with the formation of a base-catalyzed Michael addition of the 4-methylfuran to the 3-sulfonamide. This results in the formation of an intermediate, which then undergoes a hydrolysis reaction to produce 4-methylfuran-3-sulfonamide2. The overall reaction is shown below:
3-SO2NH2 + 4-MF → 4-methylfuran-3-sulfonamide2

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methylfuran-3-sulfonamide involves the sulfonation of 4-methylfuran followed by the reaction with ammonia to form the sulfonamide.", "Starting Materials": [ "4-methylfuran", "sulfuric acid", "ammonia" ], "Reaction": [ "4-methylfuran is slowly added to a mixture of sulfuric acid and water at low temperature to form the sulfonic acid derivative.", "The sulfonic acid derivative is then neutralized with ammonia to form the 4-methylfuran-3-sulfonamide product.", "The product is then purified through recrystallization or column chromatography." ] }

CAS RN

1861500-71-1

Product Name

4-methylfuran-3-sulfonamide

Molecular Formula

C5H7NO3S

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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